5-Bromo-7-fluoro-3-hydroxyindoline
Description
Significance of Indoline (B122111) Core Structures in Modern Organic and Medicinal Chemistry
The indole (B1671886) nucleus and its reduced form, indoline, are fundamental building blocks in the creation of molecules with significant biological activity. nih.govresearchgate.net These heterocyclic structures are integral to numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. fiveable.me The versatility of the indoline scaffold allows for the synthesis of diverse libraries of compounds that can be screened against various biological targets, leading to the discovery of novel therapeutic agents. nih.govnih.gov The rigid, three-dimensional framework of polycyclic structures derived from indoline enables precise orientation of substituents, which is crucial for specific interactions with biological macromolecules like proteins and enzymes. nih.gov This has led to the development of indoline derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov
Overview of Halogenated Indoline Derivatives in Chemical Biology
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indoline core profoundly influences the molecule's physicochemical properties and biological activity. nih.gov Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. acs.org In chemical biology, halogenated indoles and indolines are valuable tools for probing biological systems. The specific placement of a halogen can alter electron distribution, leading to unique intermolecular interactions, such as halogen bonding, which is increasingly recognized for its importance in drug design. acs.org Marine organisms are a rich source of halogenated indole alkaloids, many of which exhibit potent biological activities. nih.govresearchgate.net The enzymatic processes responsible for halogenation in nature are also a subject of intense study, offering potential for biocatalytic approaches to synthesizing novel halogenated compounds. nih.govresearchgate.net
Specific Context of 5-Bromo-7-fluoro-3-hydroxyindoline within Indoline Research
This compound is a specific example of a di-halogenated indoline derivative. The presence of both a bromine atom at the 5-position and a fluorine atom at the 7-position, along with a hydroxyl group at the 3-position, creates a unique electronic and steric profile. Research into such specifically substituted indolines is often driven by the quest for new pharmaceutical intermediates and bioactive molecules. The synthesis of related compounds, such as 5-bromo-7-azaindole, highlights the importance of these building blocks in the creation of targeted therapies, including kinase inhibitors for cancer treatment. patsnap.comgoogle.com The precise regiochemistry of the halogenation is critical and often a key challenge in the synthesis of these complex molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydro-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-5-7(12)3-11-8(5)6(10)2-4/h1-2,7,11-12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUAEPZZOQRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C(=CC(=C2)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 7 Fluoro 3 Hydroxyindoline and Analogous Indolines
Established Strategies for Indoline (B122111) Ring System Construction
The assembly of the bicyclic indoline core is a foundational step in the synthesis of complex, substituted derivatives. Several robust strategies have been developed, each offering distinct advantages in terms of substrate scope and efficiency. These methods generally involve either the cyclization of acyclic precursors or the chemical transformation of related heterocyclic systems like indoles and oxindoles.
Intramolecular cycloaddition reactions provide a powerful means to construct the indoline ring system directly from acyclic precursors, often establishing multiple stereocenters in a single step. A notable strategy involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. nih.govresearchgate.net In this approach, heating an enyne precursor promotes a cycloaddition that forms a highly strained isoaromatic cyclic allene. This intermediate then rearranges through proton or hydrogen atom transfer pathways to yield the indoline structure. nih.gov
A key advantage of this methodology is its modularity; the required enyne substrates can be readily assembled through transition-metal-mediated coupling reactions. nih.gov This approach is particularly effective for creating indolines with extensive substitution on the benzenoid ring. nih.gov For instance, cycloadditions involving diynamides are noteworthy as they proceed in refluxing toluene (B28343) and produce indolines with carbon substituents at the C-7 position. nih.gov Furthermore, the use of conjugated enynamides as the 4π component provides a complementary route to C-4 substituted indolines. nih.gov The versatility of this method is enhanced by the fact that the resulting indolines can be oxidized to the corresponding indoles, often using reagents like o-chloranil. nih.gov
Table 1: Examples of Intramolecular Enyne Cycloadditions for Indoline Synthesis This table is representative of the types of transformations discussed in the literature and is for illustrative purposes.
| Enyne Type | Cycloaddition Component | Resulting Substitution | Reference |
|---|---|---|---|
| Ynamide | 2π | C-7 Substitution | nih.gov |
| Enynamide | 4π | C-4 Substitution | nih.gov |
The reduction of the C2-C3 double bond in indoles is one of the most direct methods for obtaining the indoline core. This transformation is challenging due to the resonance stability of the indole (B1671886) aromatic system. nih.gov Over-reduction to octahydroindoles or reduction at other positions can occur, and the indoline product itself, a cyclic secondary amine, can poison the catalyst. nih.gov
Various methods have been developed to achieve this selective hydrogenation.
Heterogeneous Catalytic Hydrogenation : An environmentally friendly approach utilizes heterogeneous catalysts like Platinum on carbon (Pt/C). This reaction can be performed in water, activated by an acid such as p-toluenesulfonic acid, at room temperature and under moderate hydrogen pressure, providing excellent yields. nih.gov
Homogeneous Catalytic Hydrogenation : N-protected indoles can be hydrogenated using homogeneous catalysts based on rhodium, ruthenium, and iridium. nih.gov
Transfer Hydrogenation : Metal-free approaches have been developed, such as the Brønsted acid-catalyzed transfer hydrogenation using Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.orgacs.org This method is highly enantioselective and proceeds under mild conditions, offering an attractive alternative to transition metal-catalyzed processes. organic-chemistry.orgacs.org Manganese(I) complexes have also been employed as catalysts for transfer hydrogenation using ammonia (B1221849) borane (B79455) as the hydrogen source. researchgate.net
Chemical Reduction : Stoichiometric reducing agents like triethylsilane in trifluoroacetic acid, borane complexes, or sodium cyanoborohydride are also effective. nih.govgoogle.com However, these methods often generate significant chemical waste. nih.gov
Table 2: Comparison of Selected Methods for Indole to Indoline Reduction
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Heterogeneous Hydrogenation | Pt/C, p-toluenesulfonic acid | Green (uses water as solvent), room temperature | nih.gov |
| Brønsted Acid Catalysis | Chiral Brønsted Acid, Hantzsch ester | Metal-free, high enantioselectivity, mild conditions | organic-chemistry.orgacs.org |
| Mn-Catalyzed Transfer Hydrogenation | Mn(I) complexes, Ammonia borane | Uses earth-abundant metal catalyst | researchgate.net |
| Chemical Reduction | Triethylsilane/TFA | Stoichiometric, effective for various substrates | nih.gov |
The reduction of the C2-carbonyl group of an oxindole (B195798) provides another important route to the indoline skeleton. The choice of reducing agent is critical, as some reagents can lead to the formation of indoles as the major product. researchgate.net
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting oxindoles to indolines. researchgate.net However, diisobutylaluminum hydride (DIBAL-H) has been reported to be superior in some cases for producing indoles, as LiAlH₄ tends to form more of the indoline product. researchgate.net Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are also commonly used for the reduction of the oxindole amide carbonyl to the corresponding amine, thus forming the indoline ring. researchgate.net The reaction conditions can be tuned to favor the formation of either the indoline or the corresponding indole.
Regioselective Synthesis of Substituted Indolines
Achieving the specific 5-bromo-7-fluoro substitution pattern on the benzene (B151609) ring and the 3-hydroxy group on the five-membered ring requires highly regioselective functionalization strategies.
Functionalizing the benzenoid ring of the indoline nucleus with specific substitution patterns is a significant synthetic challenge due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.gov Strategies often rely on directing groups or the inherent electronic properties of the system.
Directed C-H Functionalization : A common strategy involves attaching a directing group to the indoline nitrogen. This group positions a metal catalyst to selectively functionalize an adjacent C-H bond, typically at the C7 position. nih.govacs.org After the desired substituent is installed, the directing group can be removed.
Functionalization via Indole Precursors : An alternative route involves the functionalization of a more reactive indole precursor, followed by reduction to the indoline. nih.gov For instance, C7 arylation of indoles can be achieved by first reducing the indole to an indoline, performing a directed C-H functionalization at C7, and then re-oxidizing the indoline back to the functionalized indole. nih.gov
Palladium-Catalyzed Olefination : A palladium-catalyzed method using a bidentate S,O-ligand has been developed for the direct and selective C5-olefination of indolines. acs.org This provides a direct route to C5-functionalized products without the need for a directing group on the nitrogen. acs.org
Electrophilic Aromatic Substitution : The electronic properties of substituents already present on the benzene ring dictate the position of further electrophilic substitution. Halogens like fluorine are ortho-, para-directing but deactivating, while bromine is also an ortho-, para-director. libretexts.orglibretexts.org The interplay between multiple substituents must be carefully considered when planning a synthetic sequence. youtube.comyoutube.com
For a molecule like 5-bromo-7-fluoro-3-hydroxyindoline, a multi-step approach would likely be necessary. One could envision starting with a fluorinated aniline (B41778) or indoline precursor and then introducing the bromine at the C5 position via a regioselective bromination reaction.
Introducing substituents onto the five-membered heterocyclic ring of the indoline core can be accomplished through various methods. The introduction of a hydroxyl group at the C3 position, as required for the target molecule, is a key transformation.
From Indoles : The synthesis of 3-substituted indolines can sometimes be achieved from appropriately substituted indole precursors. For example, a palladium-catalyzed arylative carboxylation of allenes can produce intermediates that are converted into 3-substituted indole-2-carboxylates. organic-chemistry.org
From Oxindoles : 3-Hydroxyoxindoles are valuable precursors. These can be formed by the intermolecular nickel-catalyzed reductive coupling of aryl iodides and isatins. organic-chemistry.org Subsequent reduction of the C2-carbonyl group would yield the desired 3-hydroxyindoline.
Direct C-H Functionalization : Iridium-catalyzed tandem dehydrogenation of indolines with alcohols can lead to C3-alkylation. organic-chemistry.org While not a direct hydroxylation, this demonstrates the feasibility of functionalizing the C3 position.
Copper-Catalyzed Cyclization : A diastereoselective and enantioselective copper hydride (CuH)-catalyzed method allows for the preparation of highly functionalized cis-2,3-disubstituted indolines under mild conditions, showcasing advanced methods for controlling stereochemistry at these positions. organic-chemistry.org
Specialized Routes for Halogenated Indolines
The introduction of halogen atoms, specifically bromine and fluorine, onto the indoline scaffold is a critical step in the synthesis of compounds like this compound. The regioselectivity of these reactions is paramount to ensure the correct substitution pattern.
Anodic fluorination represents an electrochemical approach for the introduction of fluorine atoms onto organic molecules. This method avoids the use of harsh and often hazardous chemical fluorinating agents. While specific examples for the direct anodic fluorination of 5-bromo-7-fluoroindoline precursors are not extensively documented, the principles of anodic fluorination of aromatic systems are well-established. The process typically involves the oxidation of the substrate at an anode in the presence of a fluoride (B91410) ion source, such as a fluoride salt or hydrogen fluoride-based electrolytes. The regioselectivity of the fluorination is influenced by the electronic properties of the substituents already present on the aromatic ring.
Hypervalent iodine reagents have emerged as versatile and milder alternatives for fluorination reactions. arkat-usa.org These reagents are known for their environmentally friendly nature and are effective under mild reaction conditions. arkat-usa.org Reagents such as PhI(OPiv)₂ in the presence of hydrogen fluoride-pyridine can achieve regioselective fluorination of anilide precursors, which are structurally related to indolines. acs.org This method offers a practical route to para-fluorinated anilides. acs.org The mechanism often involves the in situ generation of a fluorinating species, which then reacts with the substrate. arkat-usa.org For instance, the fluorination of alkenes using hypervalent iodine reagents can proceed via the formation of a bridged iodonium (B1229267) species, followed by nucleophilic attack of a fluoride ion. arkat-usa.org While direct fluorination of a bromo-indoline at the 7-position is a specific challenge, the tunability of hypervalent iodine reagents offers potential for developing such selective transformations. arkat-usa.orgrsc.org
| Reagent/System | Substrate Type | Key Features |
| PhI(OPiv)₂ / HF-Pyridine | Anilides | Metal-free, regioselective para-fluorination. acs.org |
| Fluoroiodane Reagents | 1,3-Ketoesters, 1,3-Diketones | Air and moisture stable, prepared from fluoride ions. rsc.org |
| PhIO / Fluorine Source | Alkenes | In situ generation of PhIF₂, activated by HBF₄. arkat-usa.org |
This table summarizes various hypervalent iodine-mediated fluorination systems and their applications.
The regioselective introduction of a bromine atom at the C-5 position of the indoline ring is a crucial step. The directing effects of the substituents on the ring play a significant role in determining the position of bromination. For indole derivatives, electrophilic bromination typically occurs at the electron-rich positions. To achieve bromination at a specific position like C-5, it is often necessary to employ protecting groups or to carefully choose the brominating agent and reaction conditions.
One effective strategy involves the use of a directing group. For example, in the synthesis of 5-bromo-7-azaindole, a highly regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate was achieved. researchgate.net Similarly, the C-6 regioselective bromination of methyl indolyl-3-acetate was accomplished by introducing electron-withdrawing substituents at the N1 and C2 positions. nih.govresearchgate.net This modification deactivates other positions and directs the bromine to the desired C-6 position. nih.govresearchgate.net A similar strategy could be adapted for the C-5 bromination of a 7-fluoroindoline (B1367875) precursor. The choice of brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, is also critical for controlling the regioselectivity.
| Substrate | Brominating Agent | Directing Group/Strategy | Position of Bromination |
| 4-chloro-3-nitro-7-azaindole | Not specified | Nitro and chloro groups | C-5 researchgate.net |
| Methyl indolyl-3-acetate | Bromine in CCl₄ | Electron-withdrawing groups at N1 and C2 | C-6 nih.govresearchgate.net |
| Methyl indole-3-carboxylate | Bromine in acetic acid | Alkoxycarbonyl group at C3 | C-5 and C-6 researchgate.net |
This table highlights different strategies for the regioselective bromination of indole and azaindole derivatives.
The introduction of a hydroxyl group at the C-3 position of the indoline ring can be achieved through various synthetic routes. One common approach involves the reduction of a corresponding isatin (B1672199) or oxindole precursor. For instance, substituted isatins can be condensed with acetophenones to yield 3-hydroxy-3-phenacyloxindole (B183172) analogs. nih.gov
Another versatile method is the metal-free hydrogen transfer reduction of 3-hydroxy-3-indolyloxindoles, which can produce 3,3′-biindolin-2-ones under mild conditions using a Brønsted acid catalyst. rsc.org While this specific outcome is not the target compound, the initial formation of a 3-hydroxyindoline intermediate is a key step.
Furthermore, the catalytic asymmetric synthesis of 3-substituted-3-hydroxy-2-oxindoles has gained significant attention due to the biological activity of these compounds. rsc.org Both organocatalysts and organometallic catalysts have been successfully employed to achieve high enantioselectivity in these transformations. rsc.org These methods often involve the enantioselective addition of nucleophiles to isatins.
Introduction of Bromine and Fluorine into the Indoline Scaffold
Stereoselective Synthesis and Chiral Control in Indoline Chemistry
The stereochemistry of the substituents on the indoline ring can have a profound impact on the biological activity of the molecule. Therefore, developing stereoselective synthetic methods is of utmost importance. Indolines are prevalent in natural products and therapeutically active compounds, making the development of enantioselective routes to substituted indolines a key area of research. acs.orgnih.gov
Several strategies have been developed for the stereoselective synthesis of indolines. These include:
Enantioselective catalytic hydrogenation or hydrosilylation of indoles. acs.org
Enantioselective catalytic or stoichiometric intramolecular cyclizations of aniline derivatives. acs.org
Ring closure of enantioenriched precursors via radical or metal-catalyzed cyclizations. acs.org
Diastereoselective conjugate additions. acs.org
A notable example is the organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes, which, after a sequence of reactions including an intramolecular Buchwald-Hartwig coupling, yields indolin-3-yl acetates with excellent stereoselectivity. acs.orgnih.gov This method allows for the creation of both tertiary and exocyclic quaternary stereogenic centers. acs.orgnih.gov
Gold-catalyzed cascade cyclization of indole propargylic alcohols provides a reliable route to fused polycyclic indolines with high stereoselectivity. nih.govrsc.org This atom-economical approach allows for the synthesis of complex indoline architectures. rsc.org Additionally, chemoenzymatic processes have been employed for the kinetic resolution of racemic indolines, achieving excellent stereodiscrimination. fao.org
| Method | Key Features | Stereochemical Outcome |
| Organocatalytic thioester enolate addition | One-pot addition-deprotection-decarboxylation sequence, intramolecular Buchwald-Hartwig coupling. acs.orgnih.gov | High enantio- and diastereoselectivity for indolin-3-yl acetates. acs.orgnih.gov |
| Gold-catalyzed cascade cyclization | Atom/step economical, uses indole propargylic alcohols. nih.govrsc.org | High chemo-, regio-, and diastereoselectivity for fused tetracyclic indolines. rsc.org |
| Chemoenzymatic resolution | Use of Candida antarctica lipase (B570770) type A. fao.org | Excellent stereodiscrimination for various racemic indolines. fao.org |
This table summarizes various methods for the stereoselective synthesis of indoline derivatives.
Development of Novel and Efficient Synthetic Pathways for this compound
The synthesis of polysubstituted indolines, such as this compound, presents a significant challenge in synthetic organic chemistry due to the need for precise control over regioselectivity and stereoselectivity. The development of novel and efficient synthetic pathways is crucial for accessing these complex molecules, which are valuable scaffolds in medicinal chemistry and materials science. Research in this area focuses on creating versatile and robust methods that allow for the introduction of multiple functional groups onto the indoline core with high efficiency and control.
A proposed synthetic pathway for this compound can be envisioned through a multi-step sequence, commencing from a suitably substituted aniline or indole precursor. A key strategy involves the construction of a 5-bromo-7-fluoroindolin-3-one intermediate, followed by a diastereoselective reduction to afford the target 3-hydroxyindoline.
One plausible approach begins with a commercially available or readily synthesized 2-bromo-4-fluoroaniline. This starting material can undergo a series of transformations to build the indoline skeleton. An alternative and potentially more direct route would start from a pre-functionalized indole, such as 7-fluoroindole (B1333265). The synthesis would then involve sequential halogenation and functional group manipulation at the 3-position.
A critical step in the synthesis is the introduction of the bromine and fluorine atoms at the C5 and C7 positions, respectively. Electrophilic halogenation reactions are commonly employed for this purpose. For instance, electrophilic bromination of a 7-fluoroindole derivative can be achieved using a mild brominating agent like N-bromosuccinimide (NBS). Similarly, electrophilic fluorination has become a powerful tool in organic synthesis, with reagents like Selectfluor™ offering a source of electrophilic fluorine that can be introduced onto an aromatic ring under controlled conditions. st-andrews.ac.ukwikipedia.orgalfa-chemistry.com The order of these halogenation steps would be crucial to ensure the desired regiochemical outcome, governed by the directing effects of the existing substituents on the indole or indoline ring.
Once the di-halogenated indole core is established, the next key transformation is the introduction of the hydroxyl group at the C3 position. A common method to achieve this is through the oxidation of the corresponding indole to an indolin-3-one, followed by reduction. The oxidation of indoles to 2,2-disubstituted indolin-3-ones has been reported using various oxidizing agents. nih.gov For the synthesis of a 3-hydroxyindoline, an indolin-3-one intermediate is required.
The final step in the proposed synthesis is the reduction of the carbonyl group of the 5-bromo-7-fluoroindolin-3-one intermediate. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, potentially allowing for the selective formation of either the syn or anti diastereomer of the 3-hydroxyindoline.
The following table outlines a proposed synthetic scheme for this compound, highlighting the key transformations and intermediates.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | 2-Bromo-4-fluoroaniline | 1. Acylation (e.g., with chloroacetyl chloride) 2. Intramolecular Friedel-Crafts cyclization | 7-Fluoroindolin-2-one | Indoline ring formation |
| 2 | 7-Fluoroindolin-2-one | 1. Protection of the nitrogen (e.g., with a Boc group) 2. Bromination (e.g., with NBS) | 5-Bromo-7-fluoroindolin-2-one | Electrophilic bromination |
| 3 | 5-Bromo-7-fluoroindolin-2-one | 1. Conversion to the corresponding indole 2. Oxidation to the indolin-3-one | 5-Bromo-7-fluoroindolin-3-one | Oxidation |
| 4 | 5-Bromo-7-fluoroindolin-3-one | Reduction (e.g., with NaBH₄) | This compound | Carbonyl reduction |
Chemical Reactivity and Functional Group Transformations of 5 Bromo 7 Fluoro 3 Hydroxyindoline
Reactions Involving the Hydroxyl Group at C-3
The secondary alcohol at the C-3 position of the indoline (B122111) ring is a key site for functionalization. Its reactivity is characteristic of secondary alcohols and includes oxidation to a ketone, as well as derivatization through esterification and etherification.
Oxidation Reactions to Ketones or Aldehydes
The oxidation of the 3-hydroxyl group of 5-Bromo-7-fluoro-3-hydroxyindoline would yield the corresponding 5-bromo-7-fluoroindolin-3-one. This transformation is a common and crucial step in the synthesis of various bioactive molecules. Several standard oxidation protocols can be employed to achieve this conversion, with the choice of reagent often depending on the sensitivity of the starting material and the desired reaction conditions.
Commonly used methods for the oxidation of secondary alcohols to ketones include the Swern and Dess-Martin oxidations, which are known for their mild conditions and high yields wikipedia.orgwikipedia.orgchemistrysteps.comtcichemicals.combyjus.comadichemistry.comyoutube.com. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine (B128534) wikipedia.orgtcichemicals.combyjus.comadichemistry.comyoutube.com. The Dess-Martin periodinane (DMP) oxidation, on the other hand, employs a hypervalent iodine reagent, which offers the advantage of proceeding under neutral pH and at room temperature wikipedia.orgchemistrysteps.comwikipedia.orgalfa-chemistry.comchem-station.com.
Table 1: Common Reagents for the Oxidation of Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Byproducts |
| Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78 °C), triethylamine | Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) chloride byjus.com |
| Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Iodinane, acetic acid wikipedia.orgwikipedia.org |
| Manganese Dioxide (MnO₂) | Varies (often reflux in a nonpolar solvent) | Manganese(II) oxide |
Derivatization via Esterification or Etherification
The hydroxyl group at C-3 can be readily derivatized through esterification or etherification to introduce a variety of functional groups, which can modulate the compound's physicochemical properties and biological activity.
Esterification can be achieved by reacting this compound with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction would lead to the formation of the corresponding ester at the C-3 position. The choice of the acylating agent allows for the introduction of a wide range of ester moieties.
Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide masterorganicchemistry.comwikipedia.orgfrancis-press.comlibretexts.orglibretexts.org. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form an ether masterorganicchemistry.comwikipedia.orgfrancis-press.comlibretexts.orglibretexts.org. This method is highly versatile for preparing a wide array of ethers.
Table 2: General Conditions for Esterification and Etherification of Alcohols
| Reaction | Reagents | Base | Typical Solvent |
| Esterification | Acyl chloride or anhydride | Pyridine or triethylamine | Dichloromethane or THF |
| Etherification (Williamson) | Alkyl halide | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) masterorganicchemistry.comfrancis-press.com |
Reactivity of Halogen Substituents (Bromine at C-5, Fluorine at C-7)
The bromine and fluorine atoms on the aromatic ring of this compound are key handles for further molecular elaboration. The differential reactivity of these halogens allows for selective functionalization through various synthetic methodologies.
Selective Reduction of Halogen Atoms
Selective dehalogenation can be a valuable tool for modifying the substitution pattern of the indoline core. The C-Br bond is significantly weaker than the C-F bond, allowing for the selective reduction of the bromine atom at the C-5 position while leaving the fluorine atom at C-7 intact.
Catalytic hydrogenation is a common method for reductive dehalogenation of aryl bromides. organic-chemistry.org Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source can effectively remove the bromine atom. organic-chemistry.org This selectivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-F bond. Light-mediated reductive debromination using photoredox catalysis offers a mild and selective alternative for removing aryl bromides. acs.org
The reduction of the more robust C-F bond requires harsher conditions and more specialized catalytic systems, such as bimetallic rhodium-indium complexes. nsf.gov The selective removal of fluorine is less common but can be achieved under specific catalytic conditions.
Table 3: General Methods for Selective Dehalogenation
| Halogen to be Removed | Method | Catalyst/Reagent | Key Features |
| Bromine | Catalytic Hydrogenation | Pd/C, H₂ | Selective for C-Br over C-F organic-chemistry.org |
| Bromine | Photoredox Catalysis | Ru(bpy)₃Cl₂, silane | Mild, visible-light mediated acs.org |
| Fluorine | Catalytic Hydrogenolysis | Rh-In bimetallic complex | Harsher conditions required nsf.gov |
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The bromine atom at the C-5 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org It is a versatile method for forming new C-C bonds and introducing aryl or heteroaryl groups at the C-5 position.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnsf.govwikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly effective for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgchemspider.com This method provides a direct route to a wide array of arylamines.
Table 4: Overview of Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | C-C (aryl-aryl) |
| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), amine base | C-C (aryl-alkynyl) |
| Buchwald-Hartwig Amination | Primary or secondary amine (e.g., R₂NH) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), base (e.g., NaOt-Bu) | C-N (aryl-amino) |
Indoline Ring System Modifications and Functionalizations
The indoline core of this compound is amenable to a range of modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
N-Functionalization Strategies
The secondary amine within the indoline ring is a key site for functionalization. It is expected to readily undergo reactions such as N-alkylation and N-acylation, similar to other indoline derivatives. nih.gov These transformations allow for the introduction of a wide array of substituents at the nitrogen atom, thereby modulating the compound's steric and electronic properties.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the amine. Another effective method is the borrowing-hydrogen methodology, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst. nih.gov
N-Acylation: Acylation of the indoline nitrogen can be achieved using acyl chlorides or anhydrides. This reaction typically proceeds readily, often in the presence of a base to neutralize the acid byproduct, leading to the formation of the corresponding N-acylindoline.
Table 1: Expected N-Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 5-Bromo-7-fluoro-1-methyl-3-hydroxyindoline |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 1-Acetyl-5-bromo-7-fluoro-3-hydroxyindoline |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted-5-bromo-7-fluoro-3-hydroxyindoline |
Aromatic Electrophilic Substitution on the Benzenoid Ring
The benzene (B151609) ring of the indoline scaffold is substituted with a bromine atom at the 5-position and a fluorine atom at the 7-position. Both are halogen atoms and are known to be deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution reactions. masterorganicchemistry.com The amino group of the indoline ring is a powerful activating group and is also ortho-, para-directing. The outcome of an electrophilic attack will be determined by the combined directing effects of these substituents.
Given the positions of the existing substituents, the most likely positions for electrophilic attack are C4 and C6. The fluorine at C7 and the bromine at C5 will direct incoming electrophiles to the C6 and C4 positions, respectively. The amino group at N1 strongly activates the para-position (C5) and the ortho-position (C7), which are already substituted. Its activating influence also extends to the C4 and C6 positions. Therefore, electrophilic substitution is anticipated to occur at the C4 or C6 position, with the precise outcome potentially depending on the nature of the electrophile and the reaction conditions.
Table 2: Predicted Aromatic Electrophilic Substitution Reactions
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Bromo-7-fluoro-3-hydroxy-4-nitroindoline and/or 5-Bromo-7-fluoro-3-hydroxy-6-nitroindoline |
| Halogenation | Br₂, FeBr₃ | 4,5-Dibromo-7-fluoro-3-hydroxyindoline and/or 5,6-Dibromo-7-fluoro-3-hydroxyindoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-bromo-7-fluoro-3-hydroxyindoline and/or 6-Acyl-5-bromo-7-fluoro-3-hydroxyindoline |
Modifications of the Pyrrolidine (B122466) Moiety of the Indoline Scaffold
The pyrrolidine portion of this compound offers several sites for chemical modification, most notably the hydroxyl group at C3 and the adjacent C2 position.
Oxidation of the 3-Hydroxy Group: The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, yielding a 3-oxoindoline derivative. organic-chemistry.org This transformation can be achieved using a variety of oxidizing agents.
Oxidation to an Oxindole (B195798): The indoline ring can be oxidized at the C2 position to form an oxindole (indolin-2-one). This is a common transformation for indole (B1671886) and indoline derivatives. researchgate.netnih.gov For 3-substituted indoles, this can lead to the formation of 3-hydroxyoxindoles. rsc.org In the case of this compound, this would result in the formation of 5-Bromo-7-fluoro-3-hydroxyindolin-2-one.
Table 3: Potential Modifications of the Pyrrolidine Moiety
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation of C3-OH | PCC, CH₂Cl₂ | 5-Bromo-7-fluoroindolin-3-one |
| Oxidation to Oxindole | O₂, Metal Catalyst | 5-Bromo-7-fluoro-3-hydroxyindolin-2-one |
Advanced Spectroscopic and Computational Characterization of 5 Bromo 7 Fluoro 3 Hydroxyindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the structure of organic molecules. For 5-Bromo-7-fluoro-3-hydroxyindoline , a complete NMR analysis would involve several types of experiments.
Elucidation of Proton and Carbon Connectivity (¹H NMR, ¹³C NMR)
¹H NMR (Proton NMR): This technique would identify the number of distinct proton environments and their neighboring protons. The spectrum would be expected to show signals for the aromatic protons, the protons on the five-membered ring of the indoline (B122111) core, and the hydroxyl proton. Chemical shifts (δ) would indicate the electronic environment of each proton, and coupling constants (J) would reveal connectivity between adjacent protons.
¹³C NMR (Carbon-13 NMR): This experiment would determine the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the types of carbons present (e.g., aromatic, aliphatic, carbons bonded to electronegative atoms like bromine, fluorine, and oxygen).
A hypothetical data table for these analyses would resemble the following:
| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| H-2a/b | Data not available | Data not available | Data not available | C-2: Data not available |
| H-3 | Data not available | Data not available | Data not available | C-3: Data not available |
| H-4 | Data not available | Data not available | Data not available | C-4: Data not available |
| H-6 | Data not available | Data not available | Data not available | C-5: Data not available |
| N-H | Data not available | Data not available | Data not available | C-6: Data not available |
| OH | Data not available | Data not available | Data not available | C-7: Data not available |
| C-3a: Data not available | ||||
| C-7a: Data not available |
Fluorine NMR (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR: This specialized NMR technique is highly sensitive to the local environment of the fluorine atom. A ¹⁹F NMR spectrum of This compound would show a signal corresponding to the fluorine atom at position 7. The chemical shift of this signal and its coupling to nearby protons (H-6) would provide valuable structural information and confirm the substitution pattern on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HSQC) for Comprehensive Assignment
COSY (Correlation Spectroscopy): This 2D NMR experiment would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms, allowing for the unambiguous assignment of both the ¹H and ¹³C NMR spectra.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS)
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of This compound , which would confirm its elemental composition (C₈H₇BrFNO). The analysis would also reveal a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern observed in the mass spectrum would provide further structural information by showing how the molecule breaks apart.
A hypothetical HRMS data table would look like this:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of This compound would be expected to show characteristic absorption bands for:
The O-H stretch of the hydroxyl group.
The N-H stretch of the indoline amine.
C-H stretches (aromatic and aliphatic).
C-C stretches within the aromatic ring.
C-N, C-O, C-F, and C-Br stretches.
A representative IR data table would be as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | O-H stretch (hydroxyl) |
| Data not available | Data not available | N-H stretch (amine) |
| Data not available | Data not available | C-H stretch (aromatic) |
| Data not available | Data not available | C-H stretch (aliphatic) |
| Data not available | Data not available | C=C stretch (aromatic) |
| Data not available | Data not available | C-F stretch |
| Data not available | Data not available | C-Br stretch |
Computational Chemistry Approaches
In the absence of experimental data, computational chemistry could be employed to predict the properties of This compound . Methods such as Density Functional Theory (DFT) could be used to:
Optimize the three-dimensional geometry of the molecule.
Calculate and predict the ¹H and ¹³C NMR chemical shifts.
Simulate the IR spectrum by calculating vibrational frequencies.
Determine electronic properties such as molecular orbital energies and electrostatic potential maps.
These computational results would provide a theoretical model of the molecule's characteristics, which could then be compared with experimental data once it becomes available.
Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For complex organic molecules like substituted indolines, DFT can predict optimized geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding a molecule's reactivity and stability.
In studies of related indolhydroxy derivatives, DFT calculations using the B3LYP functional and a 6-31+G(d,p) basis set have been employed to determine these properties. nih.gov For instance, the analysis of a synthesized indolhydroxy derivative revealed a dipole moment of +3.8033 D, indicating significant charge separation and high stability. nih.gov The HOMO and LUMO energies are particularly important, as the energy gap (ΔE) between them provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. nih.gov For one such indolhydroxy derivative, the calculated HOMO energy was -5.04518 kcal/mol and the LUMO energy was -1.67417 kcal/mol, resulting in an energy gap of 3.37111 kcal/mol. nih.gov
These computational approaches have also been successfully applied to other halogenated aromatic compounds. For example, DFT calculations on 5-bromo-cytosine have been used to analyze its vibrational spectra. acs.org Similarly, comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde have utilized DFT to explore its molecular stability and drug design potential.
Table 1: Representative DFT-Calculated Electronic Properties of an Analogous Indolhydroxy Derivative nih.gov
| Parameter | Value |
| HOMO Energy | -5.04518 kcal/mol |
| LUMO Energy | -1.67417 kcal/mol |
| Energy Gap (ΔE) | 3.37111 kcal/mol |
| Dipole Moment (µ) | +3.8033 D |
This data is for an analogous indolhydroxy derivative and is presented for illustrative purposes.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.
Studies on related 3-hydroxyindole derivatives have demonstrated the utility of molecular docking. For example, N-(3-hydroxyindole)-appended β-carbolines were docked against breast cancer targets, revealing that their binding affinity was driven by hydrophobic and hydrogen-bonding interactions. nih.gov In another study, 3-hydroxy-3-phenacyloxindole (B183172) analogues were evaluated as potential monoamine oxidase (MAO) inhibitors. nih.gov Docking simulations showed that the 3-hydroxy group was a critical feature for potent MAO-A inhibitory activity. nih.gov
For a series of pyrazolylindolin-2-one based coumarin (B35378) derivatives, which include bromo-substituted indoline cores, molecular docking was used to investigate their binding modes in the active sites of BRAFV600E and VEGFR-2, two kinases implicated in melanoma. nih.govrsc.org The docking results for the most potent compound showed a high binding affinity, which was consistent with its in vitro inhibitory activity. nih.govrsc.org These studies underscore the importance of specific substitutions on the indoline ring for achieving high binding affinity and selectivity.
Table 2: Representative Molecular Docking Results for an Analogous Pyrazolylindolin-2-one Derivative rsc.org
| Target Protein | Binding Affinity (ΔG, kcal/mol) |
| BRAFV600E | -9.5 |
| VEGFR-2 | -8.47 |
This data is for an analogous compound and is presented for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is valuable for understanding the dynamic behavior of a ligand in a solvent or when bound to a receptor, offering insights that are complementary to the static picture provided by molecular docking.
While direct MD simulation data for this compound is not available, studies on other substituted indoles and related heterocyclic systems highlight the utility of this approach. For instance, MD simulations have been performed on amidino-substituted benzimidazoles to understand the binding mechanism of potent inhibitors to human dipeptidyl peptidase III (DPP III). nih.gov These simulations revealed the crucial roles of specific functional groups in the binding process and the stability of the ligand-protein complex. nih.gov
The conformational flexibility of the indoline ring system, along with the influence of its substituents, can be explored through MD simulations. Such studies would elucidate the accessible conformations of this compound in different environments and how these conformations might influence its interaction with biological targets. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts, can be quantified, providing a more complete understanding of its potential biological activity.
Academic Research on Medicinal Chemistry and Biological Relevance of the Indoline Scaffold
Indoline (B122111) as a Privileged Scaffold in Drug Discovery
The indoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous medicinally valuable compounds of both natural and synthetic origin. researchgate.netingentaconnect.comnih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, serves as a versatile foundation for the design of a wide array of therapeutic agents. researchgate.netingentaconnect.comnih.govresearchgate.net Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a recurring motif in the discovery of new drug candidates. ingentaconnect.comnih.govresearchgate.net
The significance of the indoline scaffold is highlighted by its incorporation into drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netekb.egnih.govresearchgate.net The interest in indoline-containing compounds has grown in recent years, with studies demonstrating their potential as antibacterial agents and resistance-modifying agents that can enhance the efficacy of existing antibiotics.
The chemical reactivity of the indoline nucleus provides a rich platform for the synthesis of a diverse library of compounds. The structure of indole (B1671886), a related and often precursor molecule, is reactive at several positions, including the C3 carbon, the N1 nitrogen, and the C2-C3 π-bond. rsc.orgyoutube.com This reactivity allows for various chemical transformations, such as electrophilic substitution, alkylation, and acylation, to introduce a wide range of functional groups. rsc.orgyoutube.com
The synthesis of substituted indolines can be achieved through various methods, including the reduction of corresponding indoles. The reactivity of the indoline scaffold itself allows for further functionalization. For instance, electrophilic substitution on the benzene ring is a common strategy to introduce substituents that can modulate the biological activity of the molecule. researchgate.net The nitrogen atom of the indoline ring can also be a site for modification, although N-substitution can sometimes lead to a decrease in potency depending on the target. researchgate.net The versatility in synthetic transformations enables the creation of large and diverse chemical libraries based on the indoline core, which is a crucial aspect of modern drug discovery. nih.govacs.org
The indoline nucleus plays a crucial role in the molecular interactions between a drug candidate and its biological target. nih.gov The benzene ring of the indoline scaffold can engage in hydrophobic interactions with amino acid residues within a protein's binding pocket. nih.gov The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, forming key interactions that contribute to binding affinity and selectivity. nih.govnih.gov
The non-coplanar nature of the two rings in the indoline structure can also influence the physicochemical properties of the compound, such as water solubility and lipid solubility, which are important for drug-like characteristics. nih.gov The ability of the indoline scaffold to present substituents in a specific three-dimensional orientation allows for precise interactions with the target protein, leading to potent and selective biological activity. nih.govacs.org For example, in the context of kinase inhibitors, the indoline core can serve as a scaffold to position functional groups that interact with the ATP-binding site of the kinase.
Structure-Activity Relationship (SAR) Studies of Indoline Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indoline derivatives, these studies involve systematically modifying different parts of the molecule and evaluating the impact on its potency and selectivity for a particular biological target.
The introduction of halogen atoms, such as fluorine, chlorine, and bromine, onto the indoline scaffold can significantly impact its biological activity. acs.org The nature and position of the halogen substituent can influence factors like lipophilicity, electronic properties, and binding interactions.
In some cases, the presence of a halogen at a specific position is crucial for activity. For instance, in a study of tricyclic indoline resistance-modifying agents, it was found that a halogen at the R2 position was necessary for activity, with bromine being optimal. acs.org Substituting bromine with chlorine maintained some activity, while replacing it with a methyl group led to a loss of activity. acs.org Furthermore, the addition of a second halogen, such as fluorine at the 7-position, could in some instances improve activity and reduce toxicity. acs.org
The following table summarizes the impact of halogen substitution on the resistance-modifying activity (RMA) of certain indoline derivatives.
| Compound | R2 Substituent | R4 Substituent | RMA Activity |
| Analog 1 | Br | H | Optimal |
| Analog 2 | Cl | H | Reduced |
| Analog 3 | CH3 | H | Abolished |
| Analog 4 | Cl | F | Reduced |
| Analog 5 | Br | F | Slightly Improved |
Data derived from a study on tricyclic indoline resistance-modifying agents. acs.org
The hydroxyl group is another important functional group whose modification can significantly affect the biological activity of indoline derivatives. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a critical role in molecular recognition.
Modification of the hydroxyl group, for example, through esterification or etherification, can alter the compound's polarity, solubility, and ability to interact with the target protein. In the development of 3-(4-hydroxyphenyl)indoline-2-one as an anticancer scaffold, the presence and position of the hydroxyl group were found to be critical for its potent and selective activity. nih.gov
Systematic modifications of the hydroxyl group are a key strategy in lead optimization to improve pharmacokinetic and pharmacodynamic properties.
The biological activity of indoline derivatives is highly sensitive to the position and nature of substituents on the scaffold. researchgate.netnih.gov Even minor changes in the substitution pattern can lead to significant differences in potency and selectivity.
For example, a study on indole derivatives revealed that the position of a methoxy (B1213986) group on the indole ring was a critical determinant of biological activity. researchgate.net Similarly, the antiproliferative activity of certain N-substituted indole analogues was found to be considerably reduced compared to their unsubstituted counterparts, indicating the importance of the N-H group for activity. researchgate.net
Research on indoline-based LSD1 inhibitors demonstrated that the incorporation of the indoline scaffold and the specific substitution pattern were key to achieving potent and selective inhibition. nih.gov The following table illustrates how different substituents at various positions on an indole-based scaffold can influence its anti-proliferative activity.
| Compound | Substituent at Position 5 | Substituent at Position 6 | Relative Activity |
| Derivative A | H | OCH3 | High |
| Derivative B | OCH3 | H | Moderate |
| Derivative C | Cl | H | Low |
| Derivative D | H | Cl | Lower |
This table is a generalized representation based on findings that the position of substituents like methoxy and chloro groups significantly impacts biological activity. nih.gov
These examples underscore the importance of a thorough exploration of the chemical space around the indoline scaffold to identify the optimal substitution patterns for a desired biological effect.
Computational Approaches to SAR Elucidation (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com These computational tools are essential in medicinal chemistry for predicting the activity of new or unsynthesized molecules and for understanding the chemical-biological interactions that govern their effects. jocpr.com For the indoline scaffold and its derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities.
Researchers have developed QSAR models for diverse indole derivatives to predict activities ranging from antifungal to anticancer. tandfonline.comnih.govnih.gov For instance, a study on indole derivatives as agents against Candida albicans utilized Density Functional Theory (DFT) to calculate quantum chemical descriptors. tandfonline.comnih.gov A multiple linear regression (MLR) approach was then used to build a QSAR model, which successfully linked descriptors such as Geary autocorrelation (GATS8p), GETAWAY (R7e+), and 2D-autocorrelation (G2e) to the antifungal activity. tandfonline.comnih.gov The negative coefficients for these descriptors indicated that a decrease in their values would enhance the compound's activity. tandfonline.comnih.gov Conversely, descriptors with positive coefficients, like HATS3p, MATS5e, and RDF045, suggested that increasing their values would lead to higher activity. tandfonline.comnih.gov
Similarly, QSAR models have been developed to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the SARS-CoV 3CL protease. nih.gov These models, built using CORAL software and Monte Carlo optimization, demonstrated high predictive capability, with the best model showing a high coefficient of determination (R²) for the validation set. nih.gov Such studies highlight how QSAR can effectively guide the design of new, more potent indoline-based therapeutic agents by identifying key molecular features that influence biological outcomes. jocpr.comnih.gov
Table 1: Example of a QSAR Model for Indole Derivatives against Candida albicans
| Model Statistic | Value | Reference |
|---|---|---|
| R (Correlation Coefficient) | 0.8879 | nih.gov |
| R² (Coefficient of Determination) | 0.7884 | nih.gov |
| Q² (Cross-validated R²) | 0.6866 | nih.gov |
| MSE (Mean Squared Error) | 0.1897 | nih.gov |
Biological Target Identification and Mechanistic Studies (In Vitro and In Silico)
Identifying the molecular targets of a compound and elucidating its mechanism of action are critical steps in drug discovery. For the indoline scaffold, a combination of in silico (computational) and in vitro (experimental) methods are employed to achieve this.
In Silico Repositioning Strategies for Target Prediction
Drug repositioning, or finding new uses for existing drugs, is an efficient strategy that can be accelerated by computational methods. nih.gov In silico repositioning can be applied to chemical compounds like indoline derivatives to predict new biological targets. nih.gov These computational approaches are broadly categorized into feature-based, matrix decomposition-based, network-based, and reverse transcriptome-based methods. nih.gov By leveraging vast amounts of data from high-throughput sequencing and other sources, these strategies can identify potential new therapeutic indications for compounds based on their structural features and predicted interactions with a wide range of biological targets. nih.gov
Network Pharmacology for Molecular Target Identification
Network pharmacology is a powerful in silico approach used to understand the complex interactions between drugs, biological targets, and diseases. orientjchem.org This methodology was used to investigate the molecular mechanism of a novel indole-quinoline derivative, SM7, in cancer. orientjchem.org The process begins by identifying potential protein targets for the compound using databases like Swiss Target Prediction. youtube.com Subsequently, disease-related target genes are collected from other databases. orientjchem.org
By finding the overlapping targets between the compound and the disease, a protein-protein interaction (PPI) network can be constructed to identify key hub targets. orientjchem.orgyoutube.com For the indole-quinoline derivative SM7, this approach identified 93 overlapping targets, with STAT3, BCL2, ALB, and MMP9 emerging as primary targets from the PPI analysis. orientjchem.org Further analysis using DAVID and GO enrichment revealed the involvement of crucial cancer-related signaling pathways, such as mTOR and Class I PI3K signaling. orientjchem.org This systematic approach provides a theoretical foundation for understanding a compound's anticancer effects and guides further experimental validation. orientjchem.org
In Vitro Enzyme Inhibition Studies for Indoline Derivatives
In vitro enzyme assays are fundamental for confirming the biological activity of indoline derivatives and quantifying their potency. The indoline and related indole scaffolds have been incorporated into inhibitors targeting a wide range of enzymes implicated in various diseases. nih.gov
For example, a series of indoline-based compounds were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade involved in inflammation. nih.govacs.org An initial in silico screen led to the identification of an indoline hit compound (compound 43), which guided the synthesis of analogues. nih.govacs.org Subsequent in vitro enzymatic assays confirmed the dual inhibitory profile, with compound 73 emerging as the most potent, exhibiting IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.govacs.org
In the context of Alzheimer's disease, indole-based thiadiazole derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One analog demonstrated significant inhibitory potential with IC₅₀ values of 0.15 µM for AChE and 0.20 µM for BuChE. nih.gov Other studies have focused on kinases, which are critical targets in cancer therapy. nih.gov Indole-aminoquinazoline hybrids were found to be potent inhibitors of the epidermal growth factor receptor (EGFR), with compound 4g showing an IC₅₀ of 40.7 nM. mdpi.com
Table 2: In Vitro Enzyme Inhibition by Indoline/Indole Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Indoline derivative 73 | 5-Lipoxygenase (5-LOX) | 0.41 µM | nih.govacs.org |
| Indoline derivative 73 | Soluble Epoxide Hydrolase (sEH) | 0.43 µM | nih.govacs.org |
| Indole-thiadiazole analog 8 | Acetylcholinesterase (AChE) | 0.15 µM | nih.gov |
| Indole-thiadiazole analog 8 | Butyrylcholinesterase (BuChE) | 0.20 µM | nih.gov |
| Indole-aminoquinazoline hybrid 4g | Epidermal Growth Factor Receptor (EGFR) | 40.7 nM | mdpi.com |
| Indole-aminoquinazoline hybrid 4f | Epidermal Growth Factor Receptor (EGFR) | 52.5 nM | mdpi.com |
| Indole derivative (Isatin-based) | α-Glucosidase | - | acs.org |
Investigations into Molecular Interactions and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective inhibitors.
Docking studies on indoline-based dual 5-LOX/sEH inhibitors revealed key molecular interactions. acs.org For instance, the thiourea (B124793) group of compound 43 was found to form two hydrogen bonds with the side chain of Gln363 in the 5-LOX binding site, while its neopentyl group established van der Waals contacts with multiple residues, including Tyr181 and Phe421. acs.org When docked into sEH, the same compound showed π-π stacking interactions with His524 and Trp525. acs.org
In studies of indole-quinoline derivatives targeting cancer proteins, molecular docking predicted strong binding affinities. orientjchem.org The compound SM7 showed binding affinities of -7.0 kcal/mol and -7.7 kcal/mol for BCL2 and MMP9, respectively, involving hydrogen bonds and hydrophobic interactions. orientjchem.org Similarly, docking of indole-aminoquinazoline hybrids into the ATP binding site of EGFR revealed that hydrogen bonding with the backbone of Met769 and π-stacking interactions with Phe699 contributed to their inhibitory activity. mdpi.com The calculated binding free energies for these compounds were consistent with their experimentally determined IC₅₀ values. mdpi.com
Table 3: Molecular Docking and Binding Affinities of Indoline/Indole Derivatives
| Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Indole-quinoline (SM7) | BCL2 | -7.0 | - | orientjchem.org |
| Indole-quinoline (SM7) | MMP9 | -7.7 | - | orientjchem.org |
| Indole-aminoquinazoline (4f) | EGFR | -9.67 | Met769, Phe699 | mdpi.com |
| Indole-aminoquinazoline (4g) | EGFR | -10.30 | Met769, Phe699 | mdpi.com |
Indoline-Based Scaffolds in the Design of Chemical Probes and Ligands
The structural versatility of the indoline core makes it an excellent scaffold for the design of chemical probes and ligands to study and modulate biological systems. nih.govekb.eg These tools are essential for identifying new drug targets and understanding complex signaling pathways.
A solid-phase synthesis was developed to create a library of 164 aminoindoline-derived, natural-product-like compounds with the goal of identifying modulators of protein-protein interactions. These compounds were screened for their ability to inhibit focal adhesion kinase (FAK), a key player in cellular signaling pathways. Several aminoindoline derivatives were identified as a new family of FAK inhibitors, demonstrating the utility of the indoline scaffold in generating probes for complex biological targets.
Furthermore, the indoline scaffold has been used to develop selective ligands for specific receptors. A series of nonsteroidal glucocorticoid receptor (GR) ligands were designed based on a 6-indole-1,2,3,4-tetrahydroquinoline scaffold. Structure-activity relationship (SAR) studies led to the identification of a compound with high GR binding affinity (Ki = 1.5 nM) and significant selectivity (100- to 1000-fold) over other steroid receptors. nih.gov This work showcases the potential of indoline-based structures to serve as highly selective ligands for therapeutic targets. The indole moiety is also a key component in Proteolysis Targeting Chimeras (PROTACs), which are novel drug molecules designed to degrade specific proteins. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
